molecular formula C35H40N4O5 B12703768 Propanamide, N,N'-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- CAS No. 118721-07-6

Propanamide, N,N'-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)-

Cat. No.: B12703768
CAS No.: 118721-07-6
M. Wt: 596.7 g/mol
InChI Key: BJZDXPBYEGJECT-UHFFFAOYSA-N
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Description

Propanamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include phenylmethylamine, hydroxypropanediyl derivatives, and phenylene bis(oxy) compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

Propanamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N,N’-((2-hydroxy-1,3-propanediyl)bis(oxy-2,1-phenylene))bis(3-((phenylmethyl)amino)- is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications .

Properties

CAS No.

118721-07-6

Molecular Formula

C35H40N4O5

Molecular Weight

596.7 g/mol

IUPAC Name

3-(benzylamino)-N-[2-[3-[2-[3-(benzylamino)propanoylamino]phenoxy]-2-hydroxypropoxy]phenyl]propanamide

InChI

InChI=1S/C35H40N4O5/c40-29(25-43-32-17-9-7-15-30(32)38-34(41)19-21-36-23-27-11-3-1-4-12-27)26-44-33-18-10-8-16-31(33)39-35(42)20-22-37-24-28-13-5-2-6-14-28/h1-18,29,36-37,40H,19-26H2,(H,38,41)(H,39,42)

InChI Key

BJZDXPBYEGJECT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)NC2=CC=CC=C2OCC(COC3=CC=CC=C3NC(=O)CCNCC4=CC=CC=C4)O

Origin of Product

United States

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